molecular formula C20H23NO4 B299702 5-methyl-N-(2-phenoxyethyl)-2-phenyl-1,3-dioxane-5-carboxamide

5-methyl-N-(2-phenoxyethyl)-2-phenyl-1,3-dioxane-5-carboxamide

Cat. No. B299702
M. Wt: 341.4 g/mol
InChI Key: VZMJFZDJBINXSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-N-(2-phenoxyethyl)-2-phenyl-1,3-dioxane-5-carboxamide, also known as MPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. MPPC is a member of the dioxane family of compounds and is known for its ability to modulate the activity of certain enzymes in the body.

Mechanism of Action

The mechanism of action of 5-methyl-N-(2-phenoxyethyl)-2-phenyl-1,3-dioxane-5-carboxamide involves the inhibition of enzymes known as phosphodiesterases (PDEs). PDEs are responsible for the breakdown of cyclic nucleotides, which are important signaling molecules that regulate a wide range of physiological processes. By inhibiting PDEs, 5-methyl-N-(2-phenoxyethyl)-2-phenyl-1,3-dioxane-5-carboxamide increases the levels of cyclic nucleotides in the body, which can have a variety of effects on cellular signaling pathways.
Biochemical and Physiological Effects:
5-methyl-N-(2-phenoxyethyl)-2-phenyl-1,3-dioxane-5-carboxamide has been shown to have a number of biochemical and physiological effects in vitro and in vivo. These effects include the inhibition of cell growth and proliferation, the induction of apoptosis, and the modulation of inflammatory responses. 5-methyl-N-(2-phenoxyethyl)-2-phenyl-1,3-dioxane-5-carboxamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-methyl-N-(2-phenoxyethyl)-2-phenyl-1,3-dioxane-5-carboxamide in lab experiments is its specificity for certain PDE isoforms. This allows researchers to selectively target specific signaling pathways and investigate their role in various physiological processes. However, one limitation of using 5-methyl-N-(2-phenoxyethyl)-2-phenyl-1,3-dioxane-5-carboxamide is its relatively low potency compared to other PDE inhibitors, which can limit its effectiveness in certain experimental settings.

Future Directions

There are a number of potential future directions for research on 5-methyl-N-(2-phenoxyethyl)-2-phenyl-1,3-dioxane-5-carboxamide. One area of interest is the development of more potent and selective PDE inhibitors based on the structure of 5-methyl-N-(2-phenoxyethyl)-2-phenyl-1,3-dioxane-5-carboxamide. Another area of interest is the investigation of the neuroprotective effects of 5-methyl-N-(2-phenoxyethyl)-2-phenyl-1,3-dioxane-5-carboxamide in human clinical trials. Additionally, 5-methyl-N-(2-phenoxyethyl)-2-phenyl-1,3-dioxane-5-carboxamide may have potential applications in the treatment of inflammatory and autoimmune diseases, although further research is needed to explore these possibilities.

Synthesis Methods

The synthesis of 5-methyl-N-(2-phenoxyethyl)-2-phenyl-1,3-dioxane-5-carboxamide involves a multi-step process that begins with the reaction of 2-bromoethyl phenyl ether with 2-phenylacetonitrile to form the intermediate compound, 2-phenylacetonitrile-2-(2-phenoxyethyl) ether. This intermediate is then reacted with methylamine to form the final product, 5-methyl-N-(2-phenoxyethyl)-2-phenyl-1,3-dioxane-5-carboxamide.

Scientific Research Applications

5-methyl-N-(2-phenoxyethyl)-2-phenyl-1,3-dioxane-5-carboxamide has been used extensively in scientific research due to its potential applications in the field of drug discovery. Specifically, 5-methyl-N-(2-phenoxyethyl)-2-phenyl-1,3-dioxane-5-carboxamide has been shown to inhibit the activity of certain enzymes that are involved in the regulation of various physiological processes, including inflammation, cell growth, and apoptosis.

properties

Product Name

5-methyl-N-(2-phenoxyethyl)-2-phenyl-1,3-dioxane-5-carboxamide

Molecular Formula

C20H23NO4

Molecular Weight

341.4 g/mol

IUPAC Name

5-methyl-N-(2-phenoxyethyl)-2-phenyl-1,3-dioxane-5-carboxamide

InChI

InChI=1S/C20H23NO4/c1-20(14-24-18(25-15-20)16-8-4-2-5-9-16)19(22)21-12-13-23-17-10-6-3-7-11-17/h2-11,18H,12-15H2,1H3,(H,21,22)

InChI Key

VZMJFZDJBINXSN-UHFFFAOYSA-N

SMILES

CC1(COC(OC1)C2=CC=CC=C2)C(=O)NCCOC3=CC=CC=C3

Canonical SMILES

CC1(COC(OC1)C2=CC=CC=C2)C(=O)NCCOC3=CC=CC=C3

Origin of Product

United States

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